Lesinurad Impurity 5 Sodium Salt (Lesinurad Impurity F Sodium Salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

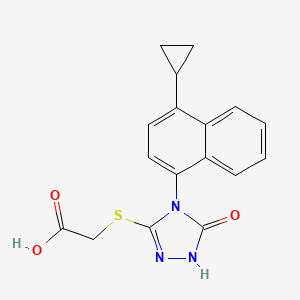

Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound with the molecular formula C17H14N3O3SNa and a molecular weight of 363.37 g/mol. It is an impurity associated with Lesinurad, a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is significant in the pharmaceutical industry for quality control and research purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The key intermediate, [5-hydroxy-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio-acetic acid, is synthesized through a series of reactions involving cyclization, sulfonation, and esterification. The final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of Lesinurad Impurity 5 Sodium Salt follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps. The compound is produced in batches, with each batch undergoing rigorous quality assurance testing to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

Lesinurad Impurity 5 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.

Applications De Recherche Scientifique

Lesinurad Impurity 5 Sodium Salt has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Lesinurad formulations.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Lesinurad.

Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mécanisme D'action

The mechanism of action of Lesinurad Impurity 5 Sodium Salt is closely related to that of Lesinurad. Lesinurad inhibits the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), reducing the reabsorption of uric acid in the kidneys and promoting its excretion . This mechanism helps lower serum uric acid levels, which is beneficial in the treatment of gout.

Comparaison Avec Des Composés Similaires

Lesinurad Impurity 5 Sodium Salt can be compared with other impurities of Lesinurad, such as:

Lesinurad Impurity 1 (Lesinurad Impurity B): Differing in the position and type of substituents on the triazole ring.

Lesinurad Impurity 2: Another structural variant with different functional groups.

Lesinurad Impurity 3: Contains additional modifications on the naphthalene ring.

The uniqueness of Lesinurad Impurity 5 Sodium Salt lies in its specific structural configuration, which influences its chemical reactivity and interaction with biological targets.

Activité Biologique

Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound associated with lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of gout. This article explores the biological activity of this impurity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl]thio]-

- Molecular Formula : C17H15N3O3S

- Molecular Weight : 341.38 g/mol

- CAS Number : 1384208-36-9

Lesinurad acts primarily by inhibiting the uric acid transporter URAT1, which is responsible for the reabsorption of uric acid in the renal tubules. By blocking URAT1, lesinurad increases uric acid excretion and lowers serum uric acid levels. This mechanism is critical in managing hyperuricemia and gout symptoms.

Inhibition Profile

Lesinurad also inhibits other transporters such as:

- OAT4 : Involved in luminal urate reabsorption.

- OAT1 and OAT3 : Affect renal clearance of uric acid.

The inhibitory concentrations (IC50) for these transporters are as follows:

Pharmacodynamic Effects

Clinical studies show that lesinurad significantly reduces serum uric acid levels when administered alone or in combination with xanthine oxidase inhibitors (XOIs) like febuxostat. For instance:

- A study involving 324 patients demonstrated that adding lesinurad (400 mg) to febuxostat therapy resulted in a serum uric acid target achievement rate of 76.1% compared to 46.8% with febuxostat alone after six months .

Safety Profile

The safety profile of lesinurad is generally comparable to that of febuxostat; however, higher doses of lesinurad have been associated with reversible elevations in serum creatinine levels. Chronic administration has raised concerns about potential renal toxicity, particularly at high doses (600 mg/kg/day) observed in animal studies .

Clinical Efficacy

Research indicates that lesinurad effectively lowers serum uric acid levels:

- In a clinical trial assessing its efficacy over 12 months, patients receiving lesinurad alongside febuxostat showed significant reductions in total target tophi area compared to those receiving febuxostat alone .

Toxicology Studies

Toxicology assessments have revealed potential kidney and gastrointestinal toxicities at elevated doses:

- In rats treated with high doses (600 mg/kg/day), findings included tubular degeneration and necrosis .

- Similar toxicological effects were noted in monkeys, emphasizing the need for careful dose management in clinical settings.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Primary Action | Inhibits URAT1 to increase uric acid excretion |

| IC50 Values | URAT1: 7.3 µM; OAT4: 3.7 µM; OAT1: 4.3 µM; OAT3: 3.5 µM |

| Clinical Efficacy | Achieves target serum uric acid levels >75% with combination therapy |

| Safety Concerns | Reversible increases in serum creatinine; potential renal toxicity at high doses |

| Animal Toxicology Findings | Kidney toxicity at high doses; GI tract erosion observed |

Propriétés

IUPAC Name |

2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-15(22)9-24-17-19-18-16(23)20(17)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,18,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTVBLUBSGNVKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)NN=C4SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.